molecular formula C22H27FN2O2S B2506467 2-(2-fluorophenoxy)-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)acetamide CAS No. 1235079-14-7

2-(2-fluorophenoxy)-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)acetamide

Cat. No.: B2506467
CAS No.: 1235079-14-7
M. Wt: 402.53
InChI Key: IXHLNFBFBRLOKO-UHFFFAOYSA-N
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Description

2-(2-fluorophenoxy)-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenoxy)-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)acetamide typically involves multiple steps:

    Formation of the Fluorophenoxy Intermediate: The initial step involves the preparation of the 2-fluorophenol derivative. This can be achieved through the nucleophilic aromatic substitution of a fluorobenzene derivative with a suitable nucleophile.

    Synthesis of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions, including the reduction of a pyridine derivative or the cyclization of an appropriate precursor.

    Coupling of Intermediates: The fluorophenoxy and piperidine intermediates are then coupled using a suitable coupling reagent, such as a carbodiimide or a phosphonium salt, to form the desired amide bond.

    Introduction of the Methylthio Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the amide bond or the aromatic rings, potentially leading to the formation of amines or reduced aromatic systems.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and reduced aromatic systems.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific receptors or enzymes.

    Pharmacology: It can be used to study the pharmacokinetics and pharmacodynamics of similar compounds.

    Chemical Biology: The compound can serve as a probe to investigate biological pathways and molecular interactions.

    Industrial Chemistry: It may be used as an intermediate in the synthesis of more complex molecules or as a functional material in various applications.

Mechanism of Action

The mechanism of action of 2-(2-fluorophenoxy)-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenoxy group may facilitate binding to hydrophobic pockets, while the piperidine ring can interact with polar or charged residues. The methylthio group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-chlorophenoxy)-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)acetamide
  • 2-(2-bromophenoxy)-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)acetamide
  • 2-(2-methylphenoxy)-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)acetamide

Uniqueness

The presence of the fluorophenoxy group in 2-(2-fluorophenoxy)-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)acetamide distinguishes it from its analogs. Fluorine atoms can significantly influence the compound’s electronic properties, metabolic stability, and binding affinity to biological targets, making it a unique and valuable compound for research and development.

Properties

IUPAC Name

2-(2-fluorophenoxy)-N-[[1-[(2-methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27FN2O2S/c1-28-21-9-5-2-6-18(21)15-25-12-10-17(11-13-25)14-24-22(26)16-27-20-8-4-3-7-19(20)23/h2-9,17H,10-16H2,1H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXHLNFBFBRLOKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1CN2CCC(CC2)CNC(=O)COC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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